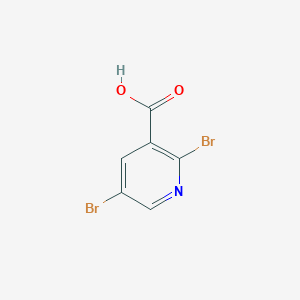

2,5-Dibromonicotinic acid

CAS No.: 29312-99-0

Cat. No.: VC2345679

Molecular Formula: C6H3Br2NO2

Molecular Weight: 280.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29312-99-0 |

|---|---|

| Molecular Formula | C6H3Br2NO2 |

| Molecular Weight | 280.9 g/mol |

| IUPAC Name | 2,5-dibromopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) |

| Standard InChI Key | BRPWRSWAXHWEPS-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(=O)O)Br)Br |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)Br)Br |

Introduction

Chemical Structure and Properties

2,5-Dibromonicotinic acid is structurally characterized as a pyridine ring with a carboxylic acid group at position 3 and bromine atoms at positions 2 and 5. Its structural attributes can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 292.90 g/mol |

| CAS Number | Not specifically listed in search results |

| Appearance | Crystalline solid (inferred from similar compounds) |

| Melting Point | Estimated to be above 150°C (based on related compounds) |

| Solubility | Limited solubility in water; soluble in organic solvents such as DMSO |

| Physical Form | Presumed to be crystalline powder |

The compound features a pyridine nitrogen that can participate in hydrogen bonding and coordination chemistry. The carboxylic acid group provides acidic properties, while the bromine atoms serve as sites for various chemical transformations including cross-coupling reactions.

The presence of bromine substituents significantly affects the electronic distribution within the molecule, influencing its reactivity patterns compared to unsubstituted nicotinic acid. These electronic effects can be leveraged in targeted synthetic applications.

Synthesis Methods

While the search results don't provide a direct synthesis method specifically for 2,5-dibromonicotinic acid, relevant synthetic approaches can be inferred from the synthesis of related brominated nicotinic acids and their derivatives.

Synthesis via Ester Derivatives

Another approach might involve working with the methyl ester of 2,5-dibromonicotinic acid, which appears to be more readily available as indicated in the search results. The methyl ester (Methyl 2,5-dibromonicotinate, CAS 78686-82-5) could potentially be hydrolyzed to yield the corresponding carboxylic acid .

The synthesis route would follow:

-

Preparation of methyl 2,5-dibromonicotinate

-

Hydrolysis under basic or acidic conditions

-

Isolation and purification of 2,5-dibromonicotinic acid

Applications and Uses

2,5-Dibromonicotinic acid and its derivatives have potential applications in various fields:

Pharmaceutical Applications

Brominated nicotinic acid derivatives have been investigated for potential pharmaceutical applications. The parent compound, nicotinic acid, is known for its lipid-modifying properties and is used in the treatment of hyperlipidemia . The brominated derivatives may potentially exhibit modified biological activities and pharmacokinetic properties.

Synthetic Intermediates

2,5-Dibromonicotinic acid likely serves as a valuable building block in organic synthesis:

-

The bromine atoms provide reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, Negishi)

-

The compound can serve as a precursor for the synthesis of more complex heterocyclic systems

-

The carboxylic acid functionality allows for further derivatization to amides, esters, and other functional groups

Research Applications

Based on the chemical structure and reactivity, potential research applications include:

-

Structure-activity relationship studies in medicinal chemistry

-

Development of heterocyclic libraries for drug discovery

-

Investigation of metal-catalyzed transformations using the brominated positions

Comparison with Related Compounds

Comparison with Other Brominated Nicotinic Acids

The presence of bromine atoms significantly affects the physical properties and reactivity compared to unsubstituted nicotinic acid. For instance, 5-bromonicotinic acid has a melting point of 178-180°C , while 2-bromonicotinic acid has a higher melting point of 254°C , suggesting that bromine substitution position can significantly impact physical properties.

Comparison with Ester Derivatives

The methyl ester of 2,5-dibromonicotinic acid (Methyl 2,5-dibromonicotinate, CAS 78686-82-5) has been more extensively characterized:

This ester derivative likely exhibits different solubility properties compared to the free acid, being more soluble in non-polar organic solvents and less soluble in aqueous media.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume